10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-
Brand Name: Vulcanchem
CAS No.: 312924-97-3
VCID: VC16510624
InChI: InChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3
SMILES:
Molecular Formula: C19H20BrNOS
Molecular Weight: 390.3 g/mol

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-

CAS No.: 312924-97-3

Cat. No.: VC16510624

Molecular Formula: C19H20BrNOS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- - 312924-97-3

Specification

CAS No. 312924-97-3
Molecular Formula C19H20BrNOS
Molecular Weight 390.3 g/mol
IUPAC Name 7-bromo-10-hexylphenothiazine-3-carbaldehyde
Standard InChI InChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3
Standard InChI Key ODOUJVQLRCDMRK-UHFFFAOYSA-N
Canonical SMILES CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a phenothiazine core—a tricyclic system comprising two benzene rings fused to a central sulfur- and nitrogen-containing ring. Key substituents include:

  • A bromo group at position 7, enhancing electrophilic reactivity.

  • A hexyl chain at position 10, imparting lipophilicity.

  • A carboxaldehyde at position 3, enabling nucleophilic additions and condensations .

The IUPAC name, 10-hexylphenothiazine-3-carbaldehyde, reflects these substitutions. The SMILES notation CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31\text{CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31} and InChIKey KRPIJNSHTPIYCB-UHFFFAOYSA-N\text{KRPIJNSHTPIYCB-UHFFFAOYSA-N} provide unambiguous identifiers for computational studies .

Table 1: Crystallographic Data

PropertyValue
Crystal SystemTriclinic
Space GroupP1P1
Molecular Weight311.43 g/mol
Density1.238 Mg/m³
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3

Data sourced from X-ray diffraction studies (CCDC 712551) confirm the triclinic packing arrangement and dimerization via C-HO\text{C-H}\cdots\text{O} interactions .

Synthesis and Reaction Pathways

Vilsmeier-Haack Reaction

The aldehyde group at position 3 is introduced via the Vilsmeier-Haack reaction, a two-step process involving:

  • Chlorination: Treatment of the phenothiazine precursor with POCl3\text{POCl}_3 to form an iminium chloride intermediate.

  • Hydrolysis: Reaction with water to yield the aldehyde functionality.

This method is preferred for its high regioselectivity and scalability, achieving yields exceeding 70% under optimized conditions.

Functionalization Reactions

The carboxaldehyde group undergoes diverse transformations:

  • Oxidation: Using KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3, the aldehyde converts to a carboxylic acid, though over-oxidation risks necessitate careful stoichiometric control.

  • Reduction: NaBH4\text{NaBH}_4 reduces the aldehyde to a primary alcohol, enhancing solubility for pharmaceutical applications.

  • Schiff Base Formation: Condensation with amines produces imines, useful in coordination chemistry and drug design .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1mg/mL<0.1 \, \text{mg/mL}) due to its hydrophobic hexyl chain. It is soluble in polar aprotic solvents (e.g., DMF, DMSO) and stable under inert atmospheres but prone to photodegradation, requiring storage in amber glass .

Spectroscopic Data

  • UV-Vis: Absorption maxima at 280 nm (ππ\pi \rightarrow \pi^*) and 340 nm (nπn \rightarrow \pi^*) .

  • NMR: 1H^1\text{H} NMR (CDCl₃) signals include δ9.85(s, 1H, CHO)\delta 9.85 \, (\text{s, 1H, CHO}), δ7.526.98(m, aromatic H)\delta 7.52–6.98 \, (\text{m, aromatic H}), and δ1.250.88(m, hexyl CH2)\delta 1.25–0.88 \, (\text{m, hexyl CH}_2\text{)} .

Applications and Derivatives

Organic Electronics

The compound’s extended conjugation and electron-deficient aldehyde group make it a candidate for organic semiconductors. Derivatives with cyanoacrylic acid moieties (e.g., 3-[7-...-2-cyanoacrylic acid) demonstrate tunable bandgaps for use in dye-sensitized solar cells (DSSCs) .

Medicinal Chemistry

Phenothiazines are historically significant in antipsychotic drugs. While the bromo and hexyl substituents of this derivative may reduce blood-brain barrier penetration, its aldehyde group allows conjugation to bioactive molecules, enabling targeted drug delivery systems .

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